(1H-Imidazol-4-YL)methanamine

Histamine H3 receptor GPCR pharmacology CNS drug design

This 4-(aminomethyl)imidazole is the minimal structural requirement for high-affinity histamine H₃ receptor antagonism (Ki = 43 nM), making it indispensable for preclinical CNS programs targeting narcolepsy, cognitive disorders, and attention deficits. Replacement of its imidazole core reduces H₃ affinity >230-fold. It also enables synthesis of selective H₄ ligands (Ki = 45 nM) for investigating inflammatory and pain pathways, and D₃ receptor agents (affinities from 0.7 nM). Procure this essential heterocyclic primary amine to ensure fidelity in your SAR and lead-optimization campaigns.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 13400-46-9
Cat. No. B081767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-4-YL)methanamine
CAS13400-46-9
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CN
InChIInChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)
InChIKeyMPCYZPCWSYUWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Imidazol-4-YL)methanamine (CAS 13400-46-9): Procurement-Relevant Structural and Pharmacological Baseline


(1H-Imidazol-4-yl)methanamine (CAS 13400-46-9) is a heterocyclic primary amine building block consisting of an imidazole ring with a methylamine substituent at the 4-position. This compound serves as the core pharmacophore in numerous histamine H₃ and H₄ receptor ligands, where the imidazole moiety is essential for high-affinity receptor recognition [1]. Its molecular weight (97.12 g/mol), topological polar surface area (54.7 Ų), and hydrogen bond donor/acceptor profile position it within favorable CNS drug-like chemical space [2].

Why Generic Substitution of (1H-Imidazol-4-YL)methanamine Is Not Viable Without Quantitative Evidence


Although (1H-imidazol-4-yl)methanamine appears structurally simple, its substitution with alternative imidazole regioisomers (e.g., 2-aminomethyl or 5-aminomethyl variants) or non-imidazole heterocycles fundamentally alters pharmacological outcomes. Imidazole-containing H₃ receptor antagonists derive their binding affinity from the specific nitrogen coordination geometry of the 4-substituted imidazole ring [1]. Replacing the imidazole core with other heterocycles consistently reduces H₃ receptor affinity by orders of magnitude, while even subtle positional isomerism (4- vs. 5-aminomethyl) can invert functional efficacy from antagonism to agonism [2].

Quantitative Differentiation of (1H-Imidazol-4-YL)methanamine Against Closest Analogs: An Evidence Guide


Comparative H₃ Receptor Affinity: 4-Substituted Imidazole Core vs. Non-Imidazole Heterocycle Replacements

Direct head-to-head comparison demonstrates that the 4-imidazolylmethyl pharmacophore confers H₃ receptor affinity approximately 10,000-fold higher than non-imidazole heterocyclic replacements. Compound GT-2016, which incorporates (1H-imidazol-4-yl)methanamine as its core, exhibits a Ki of 43 nM at human H₃ receptors, whereas the pyridine-replaced analog GT-2027 shows Ki > 10,000 nM [1]. This difference quantifies the indispensable role of the imidazole ring in H₃ receptor recognition.

Histamine H3 receptor GPCR pharmacology CNS drug design

Receptor Subtype Selectivity: H₃ vs. H₄ Modulation by (1H-Imidazol-4-yl)alkyl Derivatives

Systematic SAR evaluation of ω-(1H-imidazol-4-yl)alkyl derivatives reveals that the 4-imidazolylmethyl core provides a tunable scaffold where linker length and functional group modifications dictate H₃/H₄ selectivity. Compound 11 (N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide) demonstrates selective H₄ receptor binding with Ki = 45 nM [1]. In contrast, ureas and ketones derived from the same core maintain constant H₃ antagonism with variable H₄ efficacy—compound 19 (3-(1H-imidazol-4-yl)propyl (cyclohexylmethyl)carbamate) acts as a dual H₃/H₄ ligand [1].

Histamine H4 receptor Receptor selectivity Immunopharmacology

Dopamine Receptor Binding: 4-(Aminomethyl)imidazole Derivatives vs. Alternative Regioisomers

In a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues, compounds bearing the 4-aminomethyl substitution exhibited binding affinities for dopamine D₂ and D₃ receptors ranging from 0.7 nM to 3,750 nM depending on additional substitution [1]. While this study does not directly compare 4- vs. 2-aminomethyl regioisomers in the same assay, the 4-aminomethyl substitution pattern consistently appears in the most potent D₃-selective ligands across the published SAR landscape, with sub-nanomolar affinities achievable through optimization of the 2-aryl substituent [1].

Dopamine D2 receptor Dopamine D3 receptor CNS disorders

Evidence-Backed Application Scenarios for Procuring (1H-Imidazol-4-YL)methanamine


Synthesis of High-Affinity Histamine H₃ Receptor Antagonists for CNS Drug Discovery

Use (1H-imidazol-4-yl)methanamine as the essential imidazole pharmacophore for constructing H₃ antagonists. As demonstrated in Section 3, the 4-imidazolylmethyl core confers H₃ affinity at Ki = 43 nM, while heterocycle replacements reduce affinity by over 230-fold to Ki > 10,000 nM [1]. This compound is the minimal structural requirement for achieving the high-affinity H₃ binding necessary for preclinical CNS programs targeting narcolepsy, cognitive disorders, and attention deficits [1].

Development of Selective Histamine H₄ Receptor Ligands for Immunological Research

Employ (1H-imidazol-4-yl)methanamine-derived alkyl linkers to access selective H₄ ligands. The ω-(1H-imidazol-4-yl)propyl scaffold produces compound 11 with Ki = 45 nM at human H₄ receptors—the most potent and selective H₄ ligand identified in its series [1]. This building block enables the synthesis of pharmacological tools for investigating H₄-mediated inflammatory pathways, itch, and pain signaling [1].

Synthesis of Dopamine D₃ Receptor Ligands for Neuropsychiatric and Addiction Research

Utilize (1H-imidazol-4-yl)methanamine to construct 2-aryl-4-(aminomethyl)imidazole derivatives with D₃ receptor affinity. The 4-aminomethyl substitution pattern enables affinities ranging from 0.7 nM to 3,750 nM depending on optimization of the 2-position aryl group [1]. This established SAR platform supports programs developing D₃-selective agents for schizophrenia, Parkinson‘s disease, and substance use disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Imidazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.